2-Amino-3,6-dimethoxybenzamide
Overview
Description
2-Amino-3,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.2 g/mol.
Synthesis Analysis
The synthesis of this compound and other benzamides can be achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,10H2,1-2H3, (H2,11,12) .Chemical Reactions Analysis
Ammonia, 1° amines, and 2° amines react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . This could potentially be a reaction pathway for this compound.Physical and Chemical Properties Analysis
This compound has a boiling point of 331.6±42.0°C at 760 mmHg . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition in Neurodegenerative Diseases : Members of the 2-aminobenzamide class of HDAC inhibitors, like 2-Amino-3,6-dimethoxybenzamide, show promise as therapeutics for neurodegenerative diseases such as Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). These compounds target HDACs, impacting not only transcriptional regulation but also posttranscriptional processing of mRNA (Shan et al., 2014).
Cancer Imaging and Therapy : Compounds related to this compound have been synthesized and evaluated for their affinity and selectivity for the sigma2-receptor, which is upregulated in proliferating tumor cells. These compounds, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, have shown potential in identifying breast tumors in vivo and could be used as PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Synthesis of Quinazolin-4(3H)-ones : 2-Aminobenzamides have been used to synthesize quinazolin-4(3H)-ones, a class of compounds with various pharmacological activities. This synthesis involves reacting 2-aminobenzamides with orthoesters in the presence of acetic acid (Gavin et al., 2018).
Role in DNA Repair : 3-Aminobenzamides, a related compound, has been studied extensively for its role in DNA repair. It acts as an inhibitor of poly(ADP-ribose) synthetase, affecting DNA precursor metabolism and influencing various cellular processes, including the ligation step of excision repair (Milam et al., 1986; Cleaver et al., 1985).
Neuroleptic Agents Synthesis : 2-Aminobenzamides have been used to synthesize dopamine D(3) receptor antagonists with potential antipsychotic properties. This research helps to understand the structure-activity relationships essential for achieving selective antagonists (Haadsma-Svensson et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3,6-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSCLHJMABMGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358477 | |
Record name | Benzamide, 2-amino-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98991-68-5 | |
Record name | Benzamide, 2-amino-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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